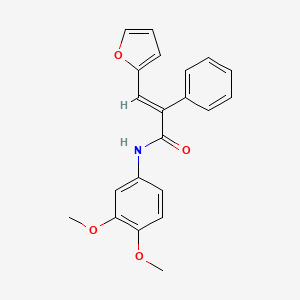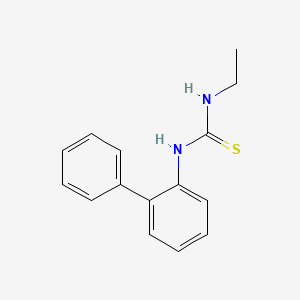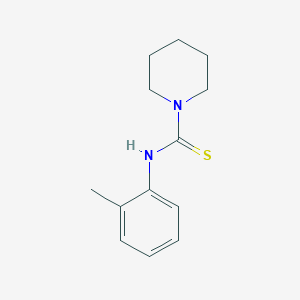![molecular formula C19H16N2O2 B5877084 1-{4-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]phenyl}ethanone](/img/structure/B5877084.png)
1-{4-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]phenyl}ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]phenyl}ethanone is a chemical compound commonly known as MPPE. It is a synthetic organic compound that has been used in scientific research for various purposes. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of MPPE is not fully understood, but it is believed to work by modulating the levels of neurotransmitters in the brain, such as serotonin and dopamine. MPPE has been shown to increase the levels of these neurotransmitters in animal models, which could explain its anxiolytic and antidepressant effects. Additionally, MPPE has been shown to inhibit the production of pro-inflammatory cytokines, which could explain its anti-inflammatory properties.
Biochemical and Physiological Effects
MPPE has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which could explain its anxiolytic and antidepressant effects. Additionally, MPPE has been shown to inhibit the production of pro-inflammatory cytokines, which could explain its anti-inflammatory properties. MPPE has also been shown to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase, which could explain its antioxidant properties.
实验室实验的优点和局限性
MPPE has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its biochemical and physiological effects. Additionally, MPPE has been shown to be safe and well-tolerated in animal models, making it a potential candidate for further research. However, there are also some limitations to using MPPE in lab experiments. For example, its mechanism of action is not fully understood, and its effects on humans are not yet known.
未来方向
There are several future directions for research on MPPE. One potential area of research is the development of MPPE as a therapeutic agent for the treatment of anxiety and depression in humans. Additionally, further research is needed to understand the mechanism of action of MPPE and its effects on humans. Other potential areas of research include the development of MPPE as a therapeutic agent for the treatment of inflammatory diseases and the study of its effects on other neurotransmitters and enzymes in the brain.
Conclusion
In conclusion, MPPE is a synthetic organic compound that has been extensively studied for its biochemical and physiological effects. It has been shown to have anxiolytic, antidepressant, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and its effects on humans. Overall, MPPE has the potential to be a valuable tool in scientific research and a therapeutic agent for the treatment of various diseases.
合成方法
MPPE can be synthesized using different methods. One of the most common methods is through the reaction of 4-(2-methyl-6-phenyl-4-pyrimidinyl)phenol with acetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with a palladium catalyst and hydrogen gas to obtain MPPE. Other methods of synthesis include the reaction of 4-(2-methyl-6-phenyl-4-pyrimidinyl)phenol with acetic anhydride in the presence of a base such as pyridine.
科学研究应用
MPPE has been used in scientific research for various purposes. One of the most common applications is in the study of the central nervous system. MPPE has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, MPPE has been studied for its anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for the treatment of inflammatory diseases.
属性
IUPAC Name |
1-[4-(2-methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-13(22)15-8-10-17(11-9-15)23-19-12-18(20-14(2)21-19)16-6-4-3-5-7-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHMTNCCUPYOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5877012.png)
![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5877019.png)
![N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5877029.png)



![N-benzyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5877047.png)
![6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5877051.png)


![7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5877058.png)
